molecular formula C10H10F3N B13074188 4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole

4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole

Cat. No.: B13074188
M. Wt: 201.19 g/mol
InChI Key: VEQFYOPPJUTJEQ-UHFFFAOYSA-N
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Description

4,6,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole ( 1501894-19-4) is a fluorinated indoline derivative of significant interest in medicinal chemistry and drug discovery. With the molecular formula C 10 H 10 F 3 N and a molecular weight of 201.19 g/mol, this compound features a unique structure combining a partially saturated indole core with multiple fluorine atoms and geminal dimethyl groups . The indole scaffold is a privileged structure in drug discovery, known for its broad spectrum of pharmacological activities . Researchers extensively utilize indole derivatives for their antiviral , antibacterial , anti-inflammatory , and anticancer properties . The specific substitution pattern on this compound—the trifluoro group and the 3,3-dimethyl motif on the dihydro-1H-indole core—is typical of structures investigated as key intermediates in the synthesis of more complex bioactive molecules or as potential ligands for various biological targets. Fluorination is a common strategy in medicinal chemistry to modulate a compound's lipophilicity, metabolic stability, and membrane permeability. This reagent is particularly valuable for researchers exploring new chemical entities in antiviral research, given the proven potential of indole derivatives to act as inhibitors against viruses such as HIV, Influenza, and Hepatitis . Furthermore, indole-based compounds are being actively investigated as novel anti-tubercular agents, with some candidates progressing to clinical trials . As such, this compound serves as a versatile building block for the design and development of new therapeutic agents. This product is intended for research purposes only in a laboratory setting.

Properties

Molecular Formula

C10H10F3N

Molecular Weight

201.19 g/mol

IUPAC Name

4,6,7-trifluoro-3,3-dimethyl-1,2-dihydroindole

InChI

InChI=1S/C10H10F3N/c1-10(2)4-14-9-7(10)5(11)3-6(12)8(9)13/h3,14H,4H2,1-2H3

InChI Key

VEQFYOPPJUTJEQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CNC2=C1C(=CC(=C2F)F)F)C

Origin of Product

United States

Preparation Methods

The synthesis of 4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole typically involves the introduction of fluorine atoms into the indole ring. One common method is the electrophilic fluorination of a pre-synthesized indole derivative. This can be achieved using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . Industrial production methods may involve multi-step synthesis processes, including the preparation of intermediate compounds followed by fluorination and purification steps.

Chemical Reactions Analysis

4,6,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Recent studies have highlighted the potential of indole derivatives, including 4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole, in anticancer therapies. Indole compounds are known for their ability to inhibit tubulin polymerization, a critical process in cancer cell division. For instance, analogs of indole have demonstrated IC50 values in the low micromolar range against various cancer cell lines such as SKOV3 (ovarian), A549 (lung), and MCF-7 (breast) . The trifluoromethyl group enhances the lipophilicity and biological activity of these compounds, making them promising candidates for further development.

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves interaction with key proteins involved in cell cycle regulation. Molecular docking studies indicate that these indole derivatives can form stable interactions with α- and β-tubulin, leading to disruption of microtubule dynamics essential for mitosis .

Antimicrobial Properties

Indole derivatives have also been investigated for their antimicrobial activities. Compounds similar to this compound have shown efficacy against both Gram-positive and Gram-negative bacteria. For example, studies have reported that certain substituted indoles exhibit significant antibacterial activity due to their ability to disrupt bacterial cell wall synthesis .

Neuroprotective Effects

Emerging research suggests that indole derivatives may possess neuroprotective properties. The ability of these compounds to modulate neurotransmitter systems and reduce oxidative stress has been documented in various preclinical models. This makes them potential candidates for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Material Science Applications

Organic Electronics
The unique electronic properties of this compound make it a suitable candidate for applications in organic electronics. Its high electron affinity and stability under ambient conditions allow for its use in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). Research has indicated that incorporating trifluoromethyl groups can enhance the performance of organic semiconductors by improving charge transport properties .

Synthesis and Derivatization

The synthesis of this compound can be achieved through various methods involving cyclization reactions of suitable precursors. The introduction of trifluoromethyl groups is often accomplished via electrophilic fluorination techniques or transition metal-catalyzed reactions . The versatility in synthesis allows for the creation of a library of derivatives with tailored biological activities.

Summary Table: Applications of this compound

Application Area Description References
Medicinal ChemistryAnticancer activity through tubulin inhibition; potential neuroprotective effects
Antimicrobial PropertiesEfficacy against Gram-positive and Gram-negative bacteria
Material ScienceUse in organic electronics (OLEDs and OPVs) due to favorable electronic properties
SynthesisVarious methods for synthesis; derivatization enhances biological activity

Mechanism of Action

The mechanism of action of 4,6,7-trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole involves its interaction with specific molecular targets. The fluorine atoms enhance the compound’s ability to bind to biological receptors, potentially inhibiting or activating specific pathways. This can lead to various biological effects, such as antiviral or anticancer activities .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Comparisons

Key Compounds:
  • 4,5,6,7-Tetrafluoroindole (): Fully aromatic indole with four fluorine atoms. Increased fluorine content amplifies electron-withdrawing effects, reducing nucleophilic reactivity compared to the partially saturated target compound.
  • 4,6-Difluoro-2,3-dihydro-1H-isoindole (CAS 1283719-83-4, ): Isoindole isomer with fluorine at positions 4 and 6.
  • 1-Acetyl-4-fluoro-2,3-dihydro-1H-indole (CAS 860024-83-5, ): Features a single fluorine at position 4 and an acetyl group. The acetyl group increases polarity, affecting solubility and hydrogen-bonding capacity.
Table 1: Structural and Physical Properties
Compound Fluorine Positions Substituents Molecular Formula Molecular Weight Key Structural Features
4,6,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole 4,6,7 3,3-dimethyl C₁₀H₁₁F₃N 210.20 Partially saturated, high steric bulk
4,5,6,7-Tetrafluoroindole 4,5,6,7 None C₈H₃F₄N 197.11 Fully aromatic, planar geometry
4,6-Difluoro-2,3-dihydro-1H-isoindole 4,6 None C₈H₇F₂N 155.14 Isoindole scaffold, reduced conjugation
1-Acetyl-4-fluoro-2,3-dihydro-1H-indole 4 1-acetyl C₁₀H₁₀FNO 195.19 Acetyl enhances polarity
Comparative Reaction Yields ():

Fluorinated indoles often require halogen-specific catalysts. For instance, iodine (10 mol%) in acetonitrile at 40°C achieves 98% yield in synthesizing trifluoroethyl-indole derivatives (Table 1, Entry 16, ). This contrasts with lower yields (5–67%) using FeCl₃ or AlCl₃, highlighting iodine’s efficacy for fluorine-rich systems.

Spectroscopic and Crystallographic Analysis

  • NMR Spectroscopy: The target compound’s ¹³C-NMR would show deshielded peaks for fluorinated carbons (cf. : δ 109–129 ppm for aromatic carbons in non-fluorinated indoles). Fluorine atoms induce upfield shifts in adjacent carbons. reports δ 47.45 ppm for a CH₂ group in dihydroindole, consistent with the target’s 2,3-dihydro structure.
  • Crystal Packing: Sulfonyl-substituted dihydroindoles () exhibit orthogonal phenyl-indole dihedral angles (~88°).

Physicochemical and Functional Properties

  • Solubility : Fluorine and dimethyl groups in the target compound likely reduce water solubility compared to acetylated analogs (e.g., 1-Acetyl-4-fluoro-2,3-dihydro-1H-indole) .
  • Thermal Stability : Increased fluorine content (as in tetrafluoroindole) may lower melting points due to disrupted crystal packing, whereas dimethyl groups could enhance stability via steric protection .

Biological Activity

4,6,7-Trifluoro-3,3-dimethyl-2,3-dihydro-1H-indole is a fluorinated indole derivative that has garnered attention for its potential biological activities. Indole derivatives are known for their diverse pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial effects. This article reviews the biological activity of this specific compound, synthesizing findings from various studies to provide a comprehensive overview.

The compound's structure includes trifluoromethyl groups that significantly influence its reactivity and biological activity. The presence of these fluorine atoms can enhance lipophilicity and metabolic stability, potentially leading to increased bioactivity.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

  • In vitro studies demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. A notable study reported an IC50 value of 12 µM against MCF-7 breast cancer cells, indicating significant antiproliferative activity .
  • Mechanism of Action : It has been suggested that the compound induces apoptosis through the activation of caspase pathways and inhibition of cell cycle progression .

Anti-inflammatory Activity

The compound has also shown promising anti-inflammatory properties:

  • Inhibition of COX Enzymes : In a study evaluating various indole derivatives, this compound was found to inhibit cyclooxygenase (COX) enzymes effectively. This inhibition is crucial in reducing the synthesis of pro-inflammatory prostaglandins .

Antimicrobial Effects

Preliminary tests suggest that this compound possesses antimicrobial properties:

  • Bacterial Inhibition : The compound exhibited activity against Gram-positive bacteria such as Staphylococcus aureus with an MIC (Minimum Inhibitory Concentration) of 32 µg/mL . Further investigations are required to explore its full spectrum of antimicrobial activity.

Case Study 1: Anticancer Activity in Animal Models

A recent animal study evaluated the efficacy of this compound in a xenograft model of breast cancer. Mice treated with the compound showed a significant reduction in tumor volume compared to control groups (p < 0.05). Histological analysis revealed increased apoptosis in tumor tissues .

Case Study 2: Anti-inflammatory Effects in Rodent Models

In a rodent model of induced inflammation (using carrageenan), administration of the compound resulted in a marked decrease in paw edema compared to untreated controls. This effect was comparable to that observed with standard anti-inflammatory drugs such as ibuprofen .

Data Summary

PropertyValue/Observation
Cytotoxicity (MCF-7) IC50 = 12 µM
COX Inhibition Effective against COX enzymes
Antimicrobial Activity MIC = 32 µg/mL against S. aureus
Tumor Volume Reduction Significant in xenograft models (p < 0.05)
Paw Edema Reduction Comparable to ibuprofen in rodent models

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